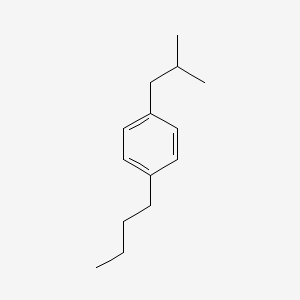
Benzene, 1-butyl-4-(2-methylpropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-butyl-4-(2-methylpropyl) is an organic compound with the molecular formula C₁₄H₂₂. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by butyl and 2-methylpropyl groups, respectively. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-butyl-4-(2-methylpropyl) can be achieved through a multi-step process involving Friedel-Crafts alkylation. The general steps include:
Friedel-Crafts Acylation: Benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form an acylbenzene intermediate.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: Benzene, 1-butyl-4-(2-methylpropyl) can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-butyl-4-(2-methylpropyl) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-butyl-4-(2-methylpropyl) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may inhibit or activate specific enzymes, alter membrane fluidity, or interact with DNA and RNA, affecting gene expression.
Comparison with Similar Compounds
- Benzene, 1-methyl-4-(2-methylpropyl)
- Benzene, 1-butyl-4-methyl
- Benzene, 1-isobutyl-4-butyl
Comparison: Benzene, 1-butyl-4-(2-methylpropyl) is unique due to the specific arrangement of its butyl and 2-methylpropyl groups. This structural configuration imparts distinct chemical and physical properties compared to its analogs. For instance, the steric hindrance and electronic effects of the substituents can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
62449-91-6 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1-butyl-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C14H22/c1-4-5-6-13-7-9-14(10-8-13)11-12(2)3/h7-10,12H,4-6,11H2,1-3H3 |
InChI Key |
YGZJMJYMAYHEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















